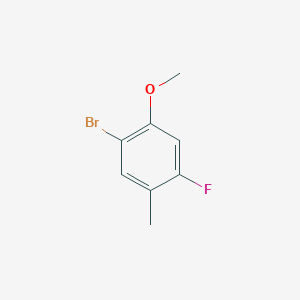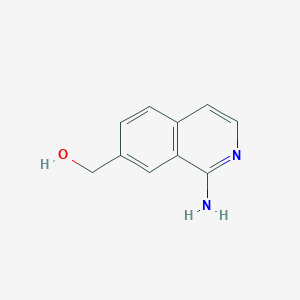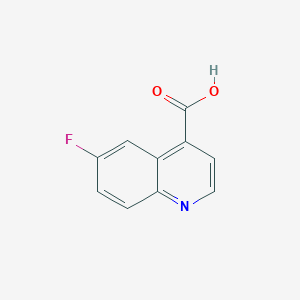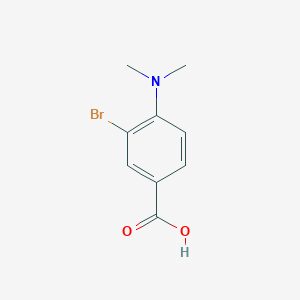
2-Thiomorpholinoisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has demonstrated the potential of thiomorpholine derivatives, such as 2-Thiomorpholinoisonicotinonitrile, in the realm of antimicrobial activity. Specifically, the synthesis of 4-thiomorpholine-4ylbenzohydrazide derivatives and their subsequent reactions with various substituted heterocyclic compounds have shown promising results. These derivatives have been tailored to increase the Log P value, aiming to enhance the microbial intracellular concentration and reduce microbial resistance. The antimicrobial activity of these newly synthesized compounds was confirmed, making them a significant contribution to the field of medicinal chemistry (Kardile & Kalyane, 2010).
Building Blocks in Medicinal Chemistry
Thiomorpholine and its derivatives, including this compound, are considered crucial building blocks in medicinal chemistry research. Notably, some analogues containing these moieties have even progressed to human clinical trials. The synthesis of novel bicyclic thiomorpholine building blocks like 3-Thia-6-azabicyclo[3.1.1]heptane and 3-Thia-8-azabicyclo[3.2.1]octane from inexpensive starting materials showcases the compound's versatility and its potential applications in creating drugs with novel biological profiles (Walker & Rogier, 2013).
Antitumor Activities
The compound has also been implicated in studies related to antitumor activities. Chiral Ru(II) complexes containing thiophene ligands, closely related to thiomorpholine derivatives, were synthesized and characterized for their antitumor activities. These complexes showed significant inhibitory effects against various tumor cell lines, including A549, HepG2, BEL-7402, and notably, the HeLa tumor cell line. The complexes were found to act as dual topoisomerase I and II poisons, causing DNA damage that led to cell cycle arrest through apoptosis (Wang et al., 2014).
Catalyst for Nitrophenol Reduction
The compound's derivatives have been utilized in creating hydrogels that function as selective support materials for the preparation of gold nanoparticles. These materials exhibited high catalytic activity for the reduction of 4-nitrophenol, showcasing the potential of this compound in catalytic applications and possibly in environmental remediation processes (Ilgın, Ozay, & Ozay, 2019).
Wirkmechanismus
Target of Action
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Biochemische Analyse
Biochemical Properties
2-Thiomorpholinoisonicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitochondrial function, leading to changes in oxidative stress levels and calcium homeostasis . Additionally, this compound can alter the expression of genes involved in cell survival and apoptosis, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics . Additionally, this compound can influence metabolic flux and metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
2-thiomorpholin-4-ylpyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIANIKUVGCEPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594603 |
Source


|
| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-30-6 |
Source


|
| Record name | 2-(Thiomorpholin-4-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














